3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride
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Overview
Description
3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H11N3O2·HCl It is a derivative of pyrrolo[2,1-c][1,2,4]triazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as 3,7-dimethylpyrrolo[2,1-c][1,2,4]triazole.
Functionalization: : The pyrrolo[2,1-c][1,2,4]triazole core is functionalized to introduce the carboxylic acid group at the 7-position.
Hydrochloride Formation: : The carboxylic acid group is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: : Substitution reactions can be employed to replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, 3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride is used to study enzyme inhibition and protein interactions. It has been investigated for its potential as a bioactive molecule in various biological assays.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory disorders.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable for creating innovative products.
Mechanism of Action
The mechanism by which 3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-c][1,2,4]triazole derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.
Other heterocyclic compounds: : Compounds such as triazoles, pyrazoles, and imidazoles have similar heterocyclic structures and may exhibit similar biological activities.
Uniqueness
3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This combination of features contributes to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3,7-dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-5-9-10-6-8(2,7(12)13)3-4-11(5)6;/h3-4H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRFHVFUAANGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCC2(C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361635-24-5 |
Source
|
Record name | 3,7-dimethyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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